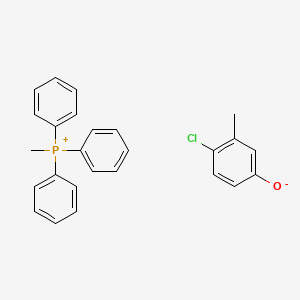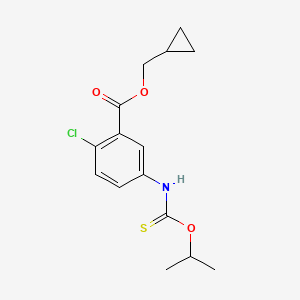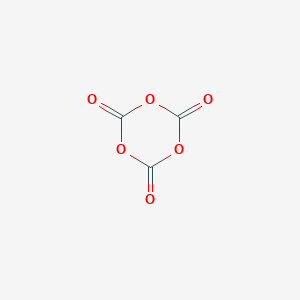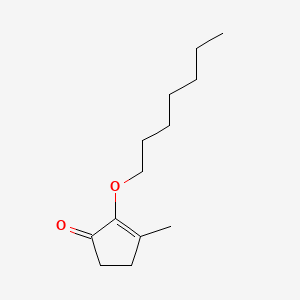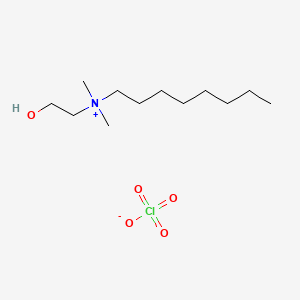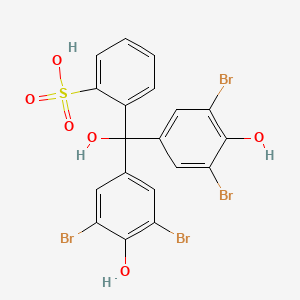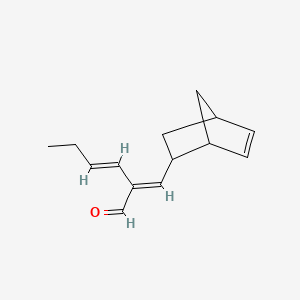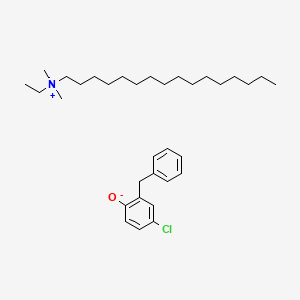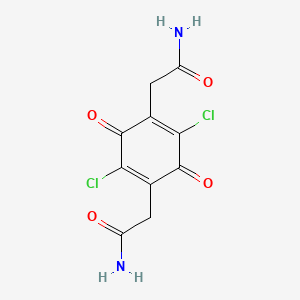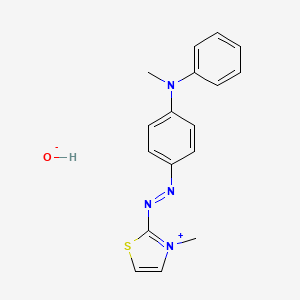
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide: is a complex organic compound with the molecular formula C₁₇H₁₈N₄OS It is known for its unique structure, which includes a thiazolium ring and an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide typically involves the following steps:
Formation of the Thiazolium Ring: The thiazolium ring is synthesized through the reaction of a thioamide with a haloketone under basic conditions.
Azo Coupling Reaction: The thiazolium compound is then subjected to an azo coupling reaction with p-(N-methylanilino)phenyl diazonium salt. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent decomposition.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The thiazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products are the corresponding amines.
Substitution: Substituted thiazolium derivatives are formed.
Applications De Recherche Scientifique
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulfate
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium chloride
Uniqueness
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide is unique due to its specific combination of a thiazolium ring and an azo linkage, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
93941-09-4 |
|---|---|
Formule moléculaire |
C17H18N4OS |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;hydroxide |
InChI |
InChI=1S/C17H17N4S.H2O/c1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;/h3-13H,1-2H3;1H2/q+1;/p-1 |
Clé InChI |
CGJMVBGVBISQCG-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


